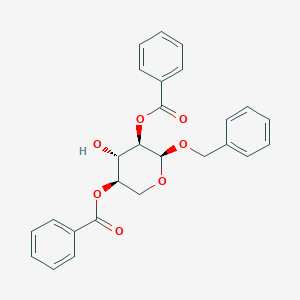

Benzyl 2,4-DI-O-benzoyl-A-D-xylopyranoside

Description

Overview of Xylose Derivatives in Carbohydrate Chemistry and Biological Systems

Xylose, a five-carbon aldose sugar, is a fundamental constituent of the hemicellulose xylan, which accounts for a significant portion of plant biomass. In biological systems, xylose and its derivatives are integral components of various vital macromolecules. Notably, xylose serves as the initial saccharide attached to a serine residue in the biosynthesis of most proteoglycans, initiating the formation of the glycosaminoglycan (GAG) linkage region. This tetrasaccharide linkage is crucial for the proper function of GAGs like chondroitin (B13769445) sulfate (B86663) and heparan sulfate, which are involved in cell signaling, adhesion, and extracellular matrix structure.

The chemical synthesis of xylose-containing oligosaccharides is a critical endeavor for researchers seeking to unravel the precise biological functions of these complex carbohydrates and to develop novel therapeutic agents. The inherent structural complexity and the presence of multiple hydroxyl groups with similar reactivity in xylose necessitate sophisticated synthetic approaches.

Importance of Protecting Group Strategies in Complex Carbohydrate Synthesis

The synthesis of oligosaccharides is a formidable challenge due to the need for precise control over the regioselectivity and stereoselectivity of glycosidic bond formation. Protecting group strategies are the cornerstone of modern carbohydrate synthesis, enabling chemists to temporarily mask specific hydroxyl groups while leaving others available for reaction. This selective protection is essential for directing the formation of the desired glycosidic linkages and for preventing unwanted side reactions.

The choice of protecting groups is critical and is guided by several factors, including their stability under various reaction conditions and the ease and selectivity of their removal. Common protecting groups in carbohydrate chemistry include benzyl (B1604629) ethers, which are stable under a wide range of conditions and can be removed by hydrogenolysis, and acyl groups like benzoates, which can be removed under basic conditions. The strategic application of a combination of these protecting groups allows for the sequential and controlled construction of complex oligosaccharide chains.

Role of Benzyl 2,4-DI-O-benzoyl-α-D-xylopyranoside as a Key Synthetic Intermediate

Benzyl 2,4-di-O-benzoyl-α-D-xylopyranoside has emerged as a valuable and versatile building block in the synthesis of complex xylose-containing oligosaccharides. In this compound, the anomeric position is protected with a benzyl group, which serves as a stable protecting group that can be removed at a later stage of the synthesis. The hydroxyl groups at positions 2 and 4 are protected as benzoyl esters. This specific protection pattern leaves the hydroxyl group at the 3-position as the sole nucleophile available for glycosylation, making it an excellent glycosyl acceptor.

The synthesis of this key intermediate involves the regioselective benzoylation of benzyl α-D-xylopyranoside. This selective protection is a crucial step that dictates the subsequent utility of the molecule in oligosaccharide synthesis.

A notable application of this intermediate is in the synthesis of disaccharides. For instance, Benzyl 2,4-di-O-benzoyl-α-D-xylopyranoside has been utilized as a starting material in the synthesis of benzyl O-(2,3,3′-tri-O-acetyl-β-D-apiofuranosyl)-(1→3)-2,4-di-O-benzoyl-α-D-xylopyranoside. documentsdelivered.com In this synthesis, the free 3-hydroxyl group of Benzyl 2,4-di-O-benzoyl-α-D-xylopyranoside acts as the acceptor for a glycosyl donor, leading to the formation of a (1→3) glycosidic linkage. The structure of the resulting disaccharide has been confirmed by X-ray crystallography, further validating the utility of the starting xylopyranoside intermediate. documentsdelivered.com

The strategic placement of the benzyl and benzoyl protecting groups in Benzyl 2,4-di-O-benzoyl-α-D-xylopyranoside not only directs the regioselectivity of glycosylation but also influences the reactivity of the molecule. This highlights the profound impact of protecting group strategies on the outcome of complex carbohydrate syntheses.

Detailed Research Findings

The utility of Benzyl 2,4-di-O-benzoyl-α-D-xylopyranoside as a synthetic intermediate is underpinned by its well-defined chemical properties and the reliable methods for its synthesis and subsequent reactions.

Table 1: Physicochemical Properties of Benzyl 2,4-di-O-benzoyl-α-D-xylopyranoside

| Property | Value |

| Molecular Formula | C₂₆H₂₄O₇ |

| Molecular Weight | 448.47 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |

This data is compiled from typical values for such compounds and may vary depending on the specific synthetic batch and purity.

Table 2: Key Synthetic Transformations Involving Benzyl 2,4-di-O-benzoyl-α-D-xylopyranoside

| Reaction Type | Reagents and Conditions | Product Type | Significance |

| Glycosylation (as acceptor) | Glycosyl donor (e.g., a protected apiofuranosyl bromide), Lewis acid catalyst | Disaccharide | Demonstrates the utility of the free 3-OH group for forming specific glycosidic linkages. documentsdelivered.com |

| Deprotection (Benzoyl groups) | Mild basic conditions (e.g., sodium methoxide (B1231860) in methanol) | 3-O-glycosylated benzyl α-D-xylopyranoside | Allows for further manipulation of the xylose ring after glycosylation. |

| Deprotection (Benzyl group) | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | Fully deprotected disaccharide or oligosaccharide | Final step in the synthesis to yield the target carbohydrate. |

Structure

3D Structure

Properties

IUPAC Name |

[(3R,4S,5R,6S)-5-benzoyloxy-4-hydroxy-6-phenylmethoxyoxan-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24O7/c27-22-21(32-24(28)19-12-6-2-7-13-19)17-31-26(30-16-18-10-4-1-5-11-18)23(22)33-25(29)20-14-8-3-9-15-20/h1-15,21-23,26-27H,16-17H2/t21-,22+,23-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVXGOHFSIPDOM-VUMQFKOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@H](O1)OCC2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzyl 2,4 Di O Benzoyl α D Xylopyranoside

Regioselective Acylation Strategies for Xylopyranosides

The regioselective acylation of xylopyranosides is a challenging yet crucial step in the synthesis of complex carbohydrates. The subtle differences in the reactivity of the hydroxyl groups on the pyranose ring necessitate carefully designed strategies to achieve the desired substitution pattern.

Direct Benzoylation of Benzyl (B1604629) α-D-xylopyranoside

The direct benzoylation of benzyl α-D-xylopyranoside has been investigated as a route to obtaining the 2,4-dibenzoate derivative. cdnsciencepub.comcdnsciencepub.com This approach involves treating the unprotected benzyl α-D-xylopyranoside with a limited amount of benzoylating agent, typically benzoyl chloride, in the presence of a base like pyridine (B92270). The reaction is generally carried out at low temperatures to enhance selectivity.

The reaction yields a mixture of products, from which the desired Benzyl 2,4-di-O-benzoyl-α-D-xylopyranoside must be separated. A notable study on this reaction involved the use of 2.2 molar equivalents of benzoyl chloride in pyridine at -30°C. cdnsciencepub.com The primary products and their approximate yields are detailed in the table below.

| Product | Yield (%) |

| Benzyl 2,4-di-O-benzoyl-α-D-xylopyranoside | 45 |

| Benzyl 2,3-di-O-benzoyl-α-D-xylopyranoside | 27 |

| Benzyl 2,3,4-tri-O-benzoyl-α-D-xylopyranoside | 15 |

| Benzyl 2-O-benzoyl-α-D-xylopyranoside | 9 |

This table is based on data from the direct benzoylation of benzyl α-D-xylopyranoside. cdnsciencepub.com

The formation of the 2,4-dibenzoate as the major product is attributed to the higher reactivity of the hydroxyl group at the C-4 position compared to the C-3 position in the α-D-xylopyranoside ring. cdnsciencepub.com

Optimization of Reaction Conditions for Preferential 2,4-Di-O-benzoylation

Achieving a high yield of the desired 2,4-dibenzoate isomer necessitates the optimization of several reaction parameters. Key variables include the stoichiometry of the benzoylating agent, the choice of base and solvent, the reaction temperature, and the reaction time.

The use of approximately 2.2 molar equivalents of benzoyl chloride is a deliberate choice to favor di-substitution. cdnsciencepub.com A lower stoichiometry would likely result in a higher proportion of mono-benzoylated products, while an excess would lead to the formation of the tri-benzoate. The selection of pyridine as the base is common in acylation reactions, as it also serves as a solvent and a catalyst.

Temperature plays a critical role in controlling the regioselectivity of the reaction. Conducting the benzoylation at low temperatures, such as -30°C, helps to minimize the rates of competing reactions and enhance the kinetic preference for the more reactive hydroxyl groups. cdnsciencepub.com It has been observed that in the benzoylation of benzyl α-D-xylopyranoside, the hydroxyl group at C-4 is acylated more rapidly than the one at C-3, leading to the prevalence of the 2,4-dibenzoate over the 2,3-isomer. cdnsciencepub.com Importantly, studies have shown that no isomerization between the 2,4-dibenzoate and the 2,3-dibenzoate occurs under conditions of pyridine saturated with pyridine hydrochloride, indicating that the product distribution is under kinetic rather than thermodynamic control. cdnsciencepub.com

Comparison with Other Selective Acylation Methods

While direct benzoylation offers a straightforward approach, other selective acylation methods have been developed to improve yields and regioselectivity for various carbohydrate substrates. These methods often employ different reagents, catalysts, or protecting group strategies.

One common alternative involves the use of organotin reagents to activate specific hydroxyl groups. For instance, the reaction of a diol with dibutyltin (B87310) oxide forms a stannylene acetal (B89532), which can then be regioselectively acylated. This method has proven effective for achieving high regioselectivity in the acylation of various glycosides.

Another approach utilizes enzymatic catalysis . Lipases, for example, can exhibit high regioselectivity in the acylation of polyols in non-aqueous solvents. This method offers the advantages of mild reaction conditions and high specificity, though substrate scope can be a limitation.

More recently, organocatalysis has emerged as a powerful tool for regioselective transformations. Small organic molecules, such as oligopeptides, have been shown to catalyze the site-selective acylation of carbohydrates with high precision, sometimes even inverting the inherent reactivity of the hydroxyl groups. researchgate.net

For instance, regioselective benzoylation of d-galactose (B84031) has been achieved with high yields of the 2,3,6-tribenzoate by using benzoyl chloride at -40°C. acs.orgnih.gov Another method for galactose involves the use of benzoyl cyanide (BzCN) and 4-dimethylaminopyridine (B28879) (DMAP) at very low temperatures (-78°C) to achieve selective acylation at the 4-OH position. acs.orgnih.gov While these examples are on a different hexose, they highlight the principles of fine-tuning reaction conditions and reagents to direct acylation to specific positions, which is a concept applicable to xylopyranosides as well.

Glycosylation Approaches for Benzyl Glycosides of Xylose

The formation of the glycosidic bond is a pivotal reaction in carbohydrate chemistry. The synthesis of benzyl glycosides of xylose requires careful consideration of stereoselectivity to obtain the desired anomer.

Stereoselective Formation of α-D-Xylopyranosides

The stereoselective synthesis of α-D-xylopyranosides can be a significant challenge, as the formation of the β-anomer is often thermodynamically favored. Several strategies have been developed to promote the formation of the α-glycosidic linkage.

One common method involves the use of a participating group at the C-2 position of the glycosyl donor. An acyl group, such as an acetyl or benzoyl group, at C-2 can participate in the reaction via the formation of a cyclic acyloxonium ion intermediate. This intermediate shields the β-face of the anomeric carbon, leading to the preferential attack of the glycosyl acceptor from the α-face, resulting in a 1,2-trans-glycoside. To obtain an α-xyloside (which is 1,2-cis), a non-participating group at C-2 is required.

The use of glycosyl halides as donors, such as glycosyl bromides or fluorides, in the presence of a promoter is a widely used method. For instance, the synthesis of 2,3,4-tri-O-benzyl-α-D-xylopyranosyl fluoride (B91410) has been reported as a glycosyl donor for α-selective glycosylation. osaka-u.ac.jp The choice of solvent can also influence the stereochemical outcome. Non-polar solvents often favor SN2-type reactions, which can lead to the α-anomer if the leaving group at the anomeric position is in the β-configuration.

The anomeric configuration of the resulting xylopyranoside can be confirmed using NMR spectroscopy. The coupling constant between the anomeric proton (H-1) and the proton at C-2 (J1,2) is indicative of their relative orientation. For α-D-xylopyranosides, a small coupling constant (typically around 3-4 Hz) is observed, corresponding to a cis-relationship between H-1 and H-2. mdpi.com In contrast, β-D-xylopyranosides exhibit a larger coupling constant (around 7-8 Hz) for a trans-relationship.

Alternative Synthetic Pathways to Benzyl 2,4-DI-O-benzoyl-α-D-xylopyranoside Analogues

While direct regioselective benzoylation of benzyl α-D-xylopyranoside offers a route to the title compound, alternative strategies provide access to a wider array of analogues with diverse functionalities. These methods often involve the use of precursors with pre-differentiated hydroxyl groups or leverage the high selectivity of enzymatic catalysis.

Synthesis from Precursors with Differentiated Hydroxyl Groups

The synthesis of specifically substituted xylopyranoside analogues can be efficiently achieved by starting with precursors in which the hydroxyl groups are already differentiated through the use of orthogonal protecting groups. This strategy allows for the selective modification of specific positions on the xylose ring, bypassing the challenges of regioselectivity in acylation reactions on the free polyol.

A common approach involves the use of cyclic acetals, such as benzylidene or isopropylidene acetals, to protect vicinal diols. For instance, the formation of a 2,3-O-isopropylidene acetal on a xylopyranoside derivative would leave the C4 hydroxyl group available for selective benzoylation. Subsequent removal of the acetal under acidic conditions would then expose the C2 and C3 hydroxyls for further distinct modifications.

Another powerful strategy is the use of silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers. These groups can be selectively introduced at the primary hydroxyl group (if present) or at the most sterically accessible secondary hydroxyl group. The relative stability of different silyl ethers to acidic or fluoride-mediated cleavage allows for a stepwise deprotection and functionalization sequence. For example, a precursor with a silyl ether at C3 and an acetyl group at C2 would allow for selective benzoylation at C4, followed by selective removal of the acetyl group to enable further chemistry at C2.

The following table summarizes protecting group strategies that can be employed to synthesize precursors with differentiated hydroxyl groups for the synthesis of xyloside analogues.

| Precursor Type | Protecting Group Strategy | Available Hydroxyl for Benzoylation | Subsequent Deprotection/Modification |

| Benzyl 2,3-O-isopropylidene-α-D-xylopyranoside | Isopropylidene acetal formation | C4-OH | Acidic hydrolysis to expose C2-OH and C3-OH |

| Benzyl 3-O-TBDMS-α-D-xylopyranoside | Selective silylation | C2-OH, C4-OH | Fluoride-mediated desilylation to expose C3-OH |

| Benzyl 3-O-Levulinoyl-α-D-xylopyranoside | Selective esterification with levulinic acid | C2-OH, C4-OH | Hydrazine-mediated deprotection of levulinoyl group |

These strategies, by providing rational and controllable routes to selectively protected intermediates, are invaluable for the synthesis of complex xyloside analogues with precisely defined substitution patterns.

Chemo-Enzymatic Approaches in Xyloside Synthesis

Chemo-enzymatic methods have emerged as a powerful alternative to purely chemical synthesis for the preparation of xylosides and their analogues. These approaches combine the flexibility of chemical synthesis for the preparation of acceptor molecules with the high regio- and stereoselectivity of enzymatic glycosylation. Glycosyltransferases are a class of enzymes that catalyze the transfer of a monosaccharide from an activated sugar donor, typically a nucleotide sugar, to an acceptor molecule. nih.govresearchgate.netrsc.org

In the context of xyloside synthesis, xylosyltransferases (XTs) are of particular importance. For instance, human xylosyltransferase I (XT-I) is the enzyme that initiates the biosynthesis of proteoglycans by transferring a xylose residue from UDP-xylose to a specific serine residue in a core protein. rsc.orgnih.gov This enzyme can be utilized in vitro to xylosylate a variety of acceptor molecules, including synthetic peptides and small molecules with appropriate hydroxyl functionalities. nih.gov

Furthermore, other glycosyltransferases can be used to elongate a xyloside core. For example, β-1,4-galactosyltransferase 7 (β4GalT7) can transfer a galactose unit from UDP-galactose to the C4-hydroxyl of a xylose acceptor, a key step in the formation of the proteoglycan linkage region. nih.govresearchgate.net The substrate specificity of these enzymes can be exploited to achieve selective glycosylation at a specific position, a transformation that can be challenging to achieve through chemical means alone.

The following table provides examples of chemo-enzymatic approaches in the synthesis of xyloside-containing structures.

| Enzyme | Donor Substrate | Acceptor Substrate | Product |

| Human Xylosyltransferase I (XT-I) | UDP-xylose | Synthetic peptide with serine residue | Xylosylated peptide nih.gov |

| β-1,4-Galactosyltransferase 7 (β4GalT7) | UDP-galactose | Benzyl α-D-xylopyranoside | Benzyl 4-O-(β-D-galactopyranosyl)-α-D-xylopyranoside nih.govresearchgate.net |

| Xyloside Xylosyltransferase 1 (XXYLT1) | UDP-xylose | Xylose-α1,3-glucose-β1-O-serine | Xylose-α1,3-xylose-α1,3-glucose-β1-O-serine |

The high selectivity of enzymatic reactions often obviates the need for complex protecting group manipulations, leading to more efficient and environmentally benign synthetic routes. The ability to combine chemical synthesis of diverse acceptor molecules with enzymatic glycosylation opens up possibilities for creating novel xyloside analogues with tailored properties for various biological applications. researchgate.netnih.gov

Chemical Reactivity and Transformation Pathways of Benzyl 2,4 Di O Benzoyl α D Xylopyranoside

Selective Functionalization of Unprotected Hydroxyl Groups

The presence of a single free secondary hydroxyl group at the C-3 position makes Benzyl (B1604629) 2,4-di-O-benzoyl-α-D-xylopyranoside an ideal substrate for selective functionalization. This hydroxyl group can readily participate in a variety of chemical transformations, including mesylation followed by nucleophilic substitution, as well as etherification and esterification reactions.

Mesylation Reactions and Subsequent Nucleophilic Substitutions

The hydroxyl group at C-3 can be readily converted into a good leaving group, typically a mesylate, to facilitate nucleophilic substitution reactions. This two-step sequence is a powerful tool for introducing a wide range of functional groups at this position with inversion of configuration.

In a key study, Benzyl 2,4-di-O-benzoyl-α-D-xylopyranoside was treated with slightly more than one molar equivalent of methanesulfonyl chloride in dry pyridine (B92270). cdnsciencepub.com The reaction mixture was poured into ice water to precipitate the product, which was then crystallized from methanol (B129727) to yield Benzyl 2,4-di-O-benzoyl-3-O-mesyl-α-D-xylopyranoside in 85% yield. cdnsciencepub.com

Table 1: Mesylation of Benzyl 2,4-di-O-benzoyl-α-D-xylopyranoside

| Reactant | Reagent | Solvent | Product | Yield | Ref |

|---|

The resulting 3-O-mesyl derivative is a versatile intermediate for subsequent nucleophilic substitution reactions. Although specific examples of nucleophilic substitution on this particular mesylate were not detailed in the primary literature found, it is a standard and well-established transformation in carbohydrate chemistry. Nucleophiles such as azide, halides, or thiolates can be introduced at the C-3 position, typically with inversion of configuration via an SN2 mechanism. This pathway provides access to a variety of 3-modified xylose derivatives.

Etherification and Esterification of the Remaining Hydroxyl Group

The C-3 hydroxyl group can also be directly converted into an ether or an ester. These reactions are fundamental in carbohydrate chemistry for the introduction of protecting groups or for the synthesis of complex oligosaccharides where the hydroxyl group acts as a nucleophile (glycosyl acceptor).

Etherification: While specific examples of simple etherification (e.g., methylation) of Benzyl 2,4-di-O-benzoyl-α-D-xylopyranoside were not found in the searched literature, the compound has been successfully used as a glycosyl acceptor. For instance, it has been glycosylated with a protected apiofuranosyl donor to form a disaccharide. This reaction highlights the nucleophilic character of the C-3 hydroxyl group.

Esterification: Similarly, the C-3 hydroxyl can be acylated to introduce a third ester group. Standard esterification conditions, such as reaction with an acid chloride or anhydride (B1165640) in the presence of a base like pyridine or DMAP, are typically employed. These reactions are often high-yielding and allow for the introduction of a variety of acyl moieties. In one example, Benzyl 2,4-di-O-benzoyl-α-D-xylopyranoside was used as an acceptor in a glycosylation reaction to synthesize benzyl O-(2,3,3′-tri-O-acetyl-β-D-apiofuranosyl)-(1→3)-2,4-di-O-benzoyl-α-D-xylopyranoside.

Chemical Transformations Involving Benzoyl Ester Groups

The benzoyl groups at the C-2 and C-4 positions serve as protecting groups but can also be the site of chemical transformations. Their removal (debenzoylation) or potential migration are important considerations in synthetic strategies involving this compound.

Selective Debenzoylation Strategies

The removal of benzoyl esters is a common transformation in carbohydrate synthesis, typically achieved under basic conditions. The most common method for debenzoylation is the Zemplén procedure, which involves treatment with a catalytic amount of sodium methoxide (B1231860) in methanol. This reaction is generally efficient and proceeds under mild conditions, yielding the deprotected polyol.

While selective debenzoylation of one benzoyl group in the presence of another can be challenging, it is sometimes possible depending on the steric and electronic environment of the ester. For Benzyl 2,4-di-O-benzoyl-α-D-xylopyranoside, the relative reactivity of the C-2 and C-4 benzoates towards debenzoylation would need to be determined experimentally. In a related compound, debenzoylation of benzyl 2,3-di-O-benzoyl-4-O-methanesulfonyl-β-L-arabinopyranoside was achieved using a catalytic amount of sodium methoxide in dry methanol. cdnsciencepub.com It is expected that similar conditions would effectively remove the benzoyl groups from the title compound.

Table 2: Common Debenzoylation Methods

| Method | Reagents | Conditions | Notes |

|---|---|---|---|

| Zemplén debenzoylation | Catalytic NaOMe in MeOH | Room temperature | Mild and widely used. |

| Ammonolysis | NH₃ in MeOH | Varies | Can sometimes offer different selectivity. |

Investigation of Benzoyl Migration Phenomena

Acyl group migration, particularly of benzoyl groups, is a well-documented phenomenon in carbohydrate chemistry, often occurring under basic or acidic conditions. This intramolecular transesterification can lead to the formation of constitutional isomers, complicating synthetic outcomes.

In the context of the synthesis of Benzyl 2,4-di-O-benzoyl-α-D-xylopyranoside, it was observed that the benzoylation of benzyl α-D-xylopyranoside preferentially occurs at the C-2 and C-4 positions. cdnsciencepub.com A key finding from this study was that no isomerization of Benzyl 2,4-di-O-benzoyl-α-D-xylopyranoside to the 2,3-di-O-benzoyl isomer, or vice versa, was observed when the compound was kept in a pyridine solution saturated with pyridine hydrochloride at room temperature for 24 hours. cdnsciencepub.com This indicates that under these specific, mildly acidic conditions, benzoyl migration is not a significant process for this compound.

However, it is important to note that benzoyl migration is highly dependent on the reaction conditions (pH, solvent, temperature) and the specific stereochemistry of the carbohydrate. In other systems, benzoyl migration is known to occur, often proceeding through a five- or six-membered cyclic orthoester intermediate. The propensity for migration is generally higher between vicinal cis hydroxyl groups compared to trans groups. In Benzyl 2,4-di-O-benzoyl-α-D-xylopyranoside, the hydroxyl group at C-3 is in a trans-diaxial relationship with the benzoyloxy group at C-4 in the typical 4C1 conformation, which may disfavor migration between these positions.

Reactivity of the Anomeric Center

The anomeric center of Benzyl 2,4-di-O-benzoyl-α-D-xylopyranoside is protected as a benzyl ether. The benzyl group is a common protecting group in carbohydrate chemistry due to its stability under a wide range of reaction conditions and its susceptibility to removal by catalytic hydrogenolysis.

The primary reaction involving the anomeric center of this compound is the deprotection of the benzyl group to yield the free reducing sugar. This is typically achieved by catalytic hydrogenation over a palladium catalyst, such as palladium on carbon (Pd/C). This reaction cleaves the benzylic C-O bond, releasing toluene (B28343) as a byproduct and liberating the anomeric hydroxyl group.

Table 3: Typical Conditions for Anomeric Debenzylation

| Reagents | Catalyst | Solvent | Conditions |

|---|---|---|---|

| H₂ | Pd/C | Alcohols (e.g., MeOH, EtOH), EtOAc, THF | Atmospheric or elevated pressure |

| H₂ | Pd(OH)₂/C (Pearlman's catalyst) | Various | Often more effective for stubborn debenzylations |

The resulting 2,4-di-O-benzoyl-α-D-xylopyranose with a free anomeric hydroxyl group can exist as a mixture of α and β anomers in solution. This deprotected sugar can then be used in further glycosylation reactions as a glycosyl donor, for example, after activation of the anomeric center as a trichloroacetimidate (B1259523) or a glycosyl halide.

The stability of the anomeric benzyl ether allows for a wide range of chemical transformations to be performed on the rest of the molecule without affecting the anomeric center. This orthogonality is a key feature in the design of complex multi-step syntheses in carbohydrate chemistry.

Glycosyl Donor Activation and Reactivity Profiling

As a glycosyl donor, Benzyl 2,4-di-O-benzoyl-α-D-xylopyranoside requires activation of the anomeric benzyl group to form a reactive intermediate, typically an oxocarbenium ion, which can then be attacked by a glycosyl acceptor. The presence of benzoyl groups at the C-2 and C-4 positions significantly influences the reactivity and stereoselectivity of the glycosylation reaction.

The activation of benzyl glycosides is commonly achieved through the use of Lewis acids. beilstein-journals.org Studies on similar benzoylated pyranosides have shown that various Lewis acids can effectively promote glycosylation. For instance, tin(IV) chloride (SnCl4) has been reported to be more successful than titanium(IV) chloride (TiCl4) or boron trifluoride diethyl etherate (BF3·OEt2) in promoting the anomerization of benzoylated alkyl O-glycopyranosides, a process that proceeds through a similar oxocarbenium ion intermediate as in glycosylation. nih.gov Research has indicated that benzoylated glycosides are generally more reactive than their acetylated counterparts in such Lewis acid-promoted reactions. nih.gov

The reactivity of a glycosyl donor like Benzyl 2,4-di-O-benzoyl-α-D-xylopyranoside is also influenced by the nature of the protecting groups. The electron-withdrawing benzoyl group at the C-2 position typically participates in the reaction to form a 1,2-trans-glycosidic bond through neighboring group participation. This involves the formation of a cyclic acyloxonium ion intermediate, which shields one face of the pyranoside ring, leading to the stereoselective formation of the β-glycoside. The use of inexpensive promoters such as zinc halides has also been shown to be effective in promoting glycosylations with O-benzoylated glucopyranosyl halides, yielding 1,2-trans-β-glucosides in good to high yields. nih.gov

The general mechanism for Lewis acid-mediated activation involves the coordination of the Lewis acid to the anomeric oxygen, facilitating the departure of the benzyl group and the formation of the electrophilic oxocarbenium ion. This is then attacked by the nucleophilic hydroxyl group of a glycosyl acceptor. beilstein-journals.org The choice of Lewis acid, solvent, and reaction temperature are critical parameters that need to be optimized to achieve high yields and stereoselectivity in glycosylation reactions using Benzyl 2,4-di-O-benzoyl-α-D-xylopyranoside as a donor.

Table 1: Lewis Acids and Promoters for the Activation of Benzoylated Glycosyl Donors

| Promoter/Lewis Acid | Substrate Type | Observations |

|---|---|---|

| Tin(IV) Chloride (SnCl4) | Benzoylated alkyl O-xylopyranosides | More effective than TiCl4 and BF3·OEt2 for anomerization. nih.gov |

| Zinc Halides (ZnCl2, ZnBr2) | O-benzoylated glucopyranosyl halides | Efficiently promoted the formation of 1,2-trans-β-glucosides. nih.gov |

| N-Bromosuccinimide (NBS) / cat. ZnI2 | O-benzoylated glucopyranosyl halides | Promoted formation of 1,2-trans-β-glucosides. nih.gov |

Cleavage of the Benzyl Glycosidic Linkage

The removal of the anomeric benzyl group from Benzyl 2,4-di-O-benzoyl-α-D-xylopyranoside is a key transformation that unmasks the reducing end of the sugar, allowing for further manipulation or for the synthesis of the free sugar. The choice of debenzylation method must be compatible with the benzoyl ester groups, which are susceptible to hydrolysis under certain conditions.

Catalytic Hydrogenolysis is a widely used method for the cleavage of benzyl ethers and is generally compatible with ester protecting groups. organic-chemistry.orglookchem.com This method typically involves the use of a palladium catalyst, often on a carbon support (Pd/C), in the presence of a hydrogen source. organic-chemistry.org While traditional hydrogenolysis uses hydrogen gas, catalytic transfer hydrogenation offers a milder and often more convenient alternative. organic-chemistry.org In this variation, a hydrogen donor such as formic acid, ammonium (B1175870) formate, or cyclohexadiene is used to generate hydrogen in situ. organic-chemistry.org The reaction proceeds via the cleavage of the carbon-oxygen bond at the benzylic position. acsgcipr.org It is important to carefully select the reaction conditions to ensure the integrity of the benzoyl esters.

Oxidative Cleavage presents an alternative strategy for debenzylation. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are known to selectively cleave benzyl ethers, particularly those that are more electron-rich. acs.orgnih.gov The reaction is thought to proceed via a single electron transfer mechanism, leading to the formation of a hemiacetal which then hydrolyzes to the free sugar and benzaldehyde. The conditions for DDQ-mediated cleavage are generally mild and can be compatible with ester groups. nih.gov Other oxidative systems, such as those employing oxoammonium salts, have also been reported for the cleavage of benzylic ethers. organic-chemistry.orgnih.gov These reactions typically proceed via a formal hydride abstraction from the benzylic carbon. nih.gov

Reductive Cleavage methods can also be employed. For instance, diisobutylaluminium hydride (DIBAL-H) has been used for the selective debenzylation of perbenzylated cyclodextrins. nih.gov The selectivity of such reactions can be influenced by the electronic properties of the benzyl groups. nih.gov However, the compatibility of DIBAL-H with benzoyl esters needs to be considered, as it is also a reducing agent for esters.

A specific method involving selective debenzylation-acetylation using a mixture of zinc chloride, acetic anhydride, and acetic acid has been described for perbenzylated glucose, which could potentially be adapted for Benzyl 2,4-di-O-benzoyl-α-D-xylopyranoside. researchgate.net

Table 2: Methods for the Cleavage of Benzyl Glycosidic Linkages

| Method | Reagents and Conditions | Compatibility with Benzoyl Esters |

|---|---|---|

| Catalytic Transfer Hydrogenation | Pd/C, Formic Acid | Generally compatible under neutral or mildly acidic conditions. organic-chemistry.org |

| Oxidative Cleavage | 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), CH2Cl2/H2O | Generally compatible. nih.gov |

| Oxidative Cleavage | 4-acetamido-TEMPO tetrafluoroborate, wet MeCN | Generally compatible. organic-chemistry.orgnih.gov |

| Selective Debenzylation-Acetylation | ZnCl2, Ac2O, HOAc | Benzoyl esters may be affected by the acetylating conditions. researchgate.net |

Structural Characterization and Conformational Analysis

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide direct experimental evidence of the compound's structure, including the relative orientation of its atoms, which defines its stereochemistry.

Advanced NMR spectroscopy is a cornerstone for the structural elucidation of carbohydrate derivatives like Benzyl (B1604629) 2,4-di-O-benzoyl-α-D-xylopyranoside. Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide a wealth of information regarding the chemical environment of each atom.

The stereochemistry of the xylopyranoside ring is determined by analyzing the coupling constants (J-values) between adjacent protons. For instance, the coupling constant between the anomeric proton (H-1) and H-2 is indicative of their dihedral angle, which helps confirm the α-configuration at the anomeric center. In α-D-xylopyranosides, the H-1 and H-2 protons are typically in an axial-equatorial relationship in the dominant chair conformation, leading to a characteristic small coupling constant. Analysis of the full set of coupling constants (J2,3, J3,4, etc.) allows for a detailed description of the pyranose ring's puckering. mdpi.com

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to assign specific signals to the corresponding protons and carbons in the molecule. Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can be used to identify protons that are close in space, providing crucial information for confirming stereochemical assignments and understanding the preferred conformation of the benzyl and benzoyl substituent groups.

Table 1: Representative ¹H NMR Spectroscopic Data for Xylopyranoside Derivatives This table presents typical data used in the structural analysis of related compounds, illustrating the method.

| Proton | Typical Chemical Shift (ppm) | Typical Coupling Constant (J, Hz) | Significance |

|---|---|---|---|

| H-1 (anomeric) | ~4.8 - 5.2 | J1,2 ≈ 3-4 Hz | Confirms α-anomeric configuration (axial-equatorial relationship). |

| H-2 | ~5.0 - 5.5 | J2,3 ≈ 9-10 Hz | Indicates a trans-diaxial relationship with H-3 in a 4C1 chair. |

| H-3 | ~4.0 - 4.5 | J3,4 ≈ 9-10 Hz | Indicates a trans-diaxial relationship with H-4 in a 4C1 chair. |

| H-4 | ~5.2 - 5.6 | J4,5ax ≈ 9-10 Hz | Indicates an axial relationship with H-5ax. |

| Benzyl (CH2) | ~4.5 - 4.9 | - | Signals from the benzylic methylene (B1212753) protons. |

| Benzoyl (Ar-H) | ~7.3 - 8.1 | - | Signals from the aromatic protons of the benzoyl groups. |

Computational Chemistry for Conformational Studies

While spectroscopic methods provide a picture of the molecule's structure, computational chemistry, particularly Density Functional Theory (DFT), allows for a deeper understanding of the molecule's dynamic conformational behavior and the energies associated with different shapes.

The six-membered pyranose ring is not planar and can adopt several conformations. The most stable are typically the chair forms, designated as 4C1 (where carbon-4 is above and carbon-1 is below the plane of the ring) and 1C4 (the inverse). Other higher-energy conformations include boat and skew-boat forms. scispace.comuzh.ch

DFT calculations are employed to determine the relative energies of these different conformations for Benzyl 2,4-di-O-benzoyl-α-D-xylopyranoside. rsc.orgresearchgate.net By optimizing the geometry of each potential conformer (4C1, 1C4, various skew-boats like 2SO), their relative stabilities can be calculated. acs.orgnih.gov For xylopyranosides, there is often a delicate balance between the 4C1 and 1C4 chairs. nih.gov Computational studies on similar molecules, such as methyl 2,4-diacetyl-β-D-xylopyranoside, have shown that the 1C4 chair can be the most stable form in the gas phase, with the 4C1 and 2SO (skew-boat) forms being slightly higher in energy. acs.orgnih.gov The polarity of the solvent can shift this equilibrium. acs.org

Table 2: Calculated Relative Energies of Xylopyranoside Ring Conformations via DFT This table illustrates typical energy differences found in DFT studies of substituted xylopyranosides.

| Conformation | Typical Relative Energy (kcal/mol) in Gas Phase | Typical Relative Energy (kcal/mol) in Polar Solvent | General Stability Notes |

|---|---|---|---|

| 1C4 Chair | 0.00 (most stable) | ~0.5 - 1.5 | Often stabilized by intramolecular hydrogen bonding and anomeric effects. acs.orgnih.gov |

| 4C1 Chair | ~0.4 - 0.8 | 0.00 (most stable) | Favored in polar solvents; generally has the least steric repulsion. acs.orgnih.gov |

| 2SO Skew Boat | ~0.5 - 1.0 | ~1.0 - 2.0 | Can be close in energy to chair forms, especially in the gas phase. acs.orgacs.org |

| B3,O Boat | > 3.0 | > 3.0 | Significantly less stable; generally not a major contributor to the equilibrium. nih.govacs.org |

The conformational equilibrium of the xylopyranose ring is highly sensitive to the nature and orientation of its substituents. The bulky benzyl group at the anomeric position and the two benzoyl groups at C-2 and C-4 exert significant steric and electronic effects. researchgate.netdergipark.org.tr

DFT studies show that bulky acyl groups (like benzoyl) can influence the ring to adopt a conformation that minimizes steric strain. researchgate.netnih.gov In non-polar solvents, the presence of acetyl groups on xylopyranosides has been shown to shift the equilibrium from the 4C1 to the 1C4 conformation. acs.org This shift allows the bulky substituents to occupy more sterically favorable positions. The benzoyl groups in Benzyl 2,4-di-O-benzoyl-α-D-xylopyranoside, being larger than acetyl groups, would be expected to have a similar or even more pronounced effect. nih.gov Repulsive interactions between bulky, electron-rich groups can destabilize certain chair forms, making alternative conformations more accessible. acs.orgnih.gov

The conformation of a glycosyl donor is intrinsically linked to its reactivity and the stereochemical outcome of glycosylation reactions. acs.orguniversiteitleiden.nl The accessibility of the anomeric center for nucleophilic attack by a glycosyl acceptor is dictated by the ring's conformation and the orientation of its substituents.

For example, glucosides locked in a 1C4 conformation have been shown to be significantly more reactive towards hydrolysis than their more stable 4C1 counterparts. acs.org This increased reactivity is attributed to electronic effects, where axial hydroxyl groups are less electron-withdrawing than equatorial ones, making the anomeric carbon more electrophilic. acs.org Protecting groups that constrain the ring's flexibility or favor a more reactive conformation can therefore be used to control the stereoselectivity of a reaction. mdpi.com The conformational equilibrium of Benzyl 2,4-di-O-benzoyl-α-D-xylopyranoside, influenced by its bulky substituents, will therefore play a critical role in determining its behavior as a glycosyl donor, affecting whether glycosylation proceeds through an SN1 or SN2-like mechanism and ultimately influencing the α/β ratio of the resulting glycosidic bond. acs.orgresearchgate.net

Utilization As Synthetic Building Blocks and Research Probes

Precursors for Regioselectively Functionalized D-Xylose Derivatives

The strategic placement of protecting groups on Benzyl (B1604629) 2,4-di-O-benzoyl-α-D-xylopyranoside makes it an excellent precursor for the synthesis of regioselectively functionalized D-xylose derivatives. The presence of a free hydroxyl group at the C3 position allows for selective modification at this site, while the anomeric benzyl ether provides stability and the benzoyl esters at C2 and C4 offer robust protection that can be removed under specific conditions.

This selective reactivity at the C3-hydroxyl is a key feature exploited by synthetic chemists. It enables the introduction of a variety of functional groups, such as other glycosides, acyl groups, or alkyl groups, leading to a diverse array of D-xylose derivatives with defined stereochemistry. For instance, glycosylation at the C3 position can be achieved to form disaccharides, which are crucial components of more complex oligosaccharides. The resulting 3-O-substituted derivative can then be further manipulated by selectively deprotecting the other positions to introduce additional functionality. This controlled, stepwise modification is a cornerstone of modern carbohydrate synthesis.

Intermediates in Oligosaccharide and Glycoconjugate Synthesis

In the realm of oligosaccharide and glycoconjugate synthesis, Benzyl 2,4-di-O-benzoyl-α-D-xylopyranoside functions as a valuable building block. nih.govresearchgate.net The anomeric benzyl group is considered a "permanent" protecting group that is stable to a wide range of reaction conditions used for glycosylation and functional group manipulation. However, it can be readily removed via hydrogenolysis at a later stage in the synthesis to liberate the anomeric hydroxyl group for further glycosylation or to yield the final oligosaccharide.

The benzoyl groups at the C2 and C4 positions serve as participating groups during glycosylation reactions, influencing the stereochemical outcome at the anomeric center of the glycosyl donor. This participation is crucial for achieving high stereoselectivity, which is a significant challenge in oligosaccharide synthesis. Following a glycosylation reaction at the C3-hydroxyl, the benzoyl groups can be selectively removed to allow for further functionalization at the C2 and C4 positions, thereby enabling the synthesis of branched oligosaccharides. This strategic use of protecting groups is fundamental to the construction of complex glycoconjugates, where precise control over the connectivity and stereochemistry of the carbohydrate moieties is essential for their biological function.

Role in the Development of Glycosaminoglycan (GAG) Biosynthesis Probes

Glycosaminoglycans (GAGs) are long, unbranched polysaccharides that play critical roles in various biological processes. The biosynthesis of GAGs is initiated by the transfer of D-xylose to a serine residue in a core protein, a reaction catalyzed by xylosyltransferases. Xylosides with hydrophobic aglycons can mimic the natural xylosylated core protein and act as primers for GAG chain elongation. nih.govresearchgate.net

Benzyl 2,4-di-O-benzoyl-α-D-xylopyranoside can serve as a scaffold for the design and synthesis of xyloside-derived primers for GAG chains. The hydrophobic benzyl group at the anomeric position facilitates cell membrane permeability, allowing the compound to enter the cellular machinery for GAG biosynthesis. The benzoyl groups, while generally removed to generate active primers, can be strategically retained or replaced with other functionalities to modulate the priming activity and to study the structural requirements for GAG chain initiation and elongation. nih.gov Synthetic modifications of the xylose ring, accessible from this precursor, allow for the creation of a library of xyloside primers to investigate the specificity of the enzymes involved in GAG biosynthesis.

The enzymes involved in the early stages of GAG biosynthesis, such as xylosyltransferase-1 (XYLT-1) and β-1,4-galactosyltransferase-7 (β-GALT-7), are key targets for understanding and potentially controlling GAG production. Benzyl 2,4-di-O-benzoyl-α-D-xylopyranoside can be chemically modified to create potent and selective inhibitors of these enzymes. By introducing functional groups that mimic the transition state of the enzymatic reaction or that bind tightly to the active site, this xyloside can be converted into a tool for probing the mechanism of these enzymes. For example, modifications at the C3 position or alterations of the benzoyl groups could lead to compounds that block the binding of the natural substrates, thereby inhibiting the biosynthesis of GAGs. Such inhibitors are invaluable for studying the biological consequences of reduced GAG production in various physiological and pathological contexts.

Application as Scaffold Molecules for Complex Glycocluster Architectures

Glycoclusters, which are molecules presenting multiple copies of a carbohydrate ligand, are powerful tools for studying carbohydrate-protein interactions. The defined stereochemistry and multiple functionalization points of Benzyl 2,4-di-O-benzoyl-α-D-xylopyranoside make it an attractive scaffold for the construction of complex glycocluster architectures. The C3-hydroxyl can be used as an attachment point for a core molecule, and subsequent removal of the benzoyl and benzyl groups can expose hydroxyl groups for the attachment of multiple carbohydrate units. This approach allows for the creation of well-defined multivalent structures where the spatial arrangement of the carbohydrate ligands can be precisely controlled. These glycoclusters can then be used to investigate the effects of multivalency on binding affinity and selectivity to carbohydrate-binding proteins (lectins).

General Utility in Glycobiology and Medicinal Chemistry Research Applications

The versatility of Benzyl 2,4-di-O-benzoyl-α-D-xylopyranoside extends to a wide range of applications in glycobiology and medicinal chemistry. As a key intermediate, it facilitates the synthesis of various carbohydrate-based molecules with potential therapeutic properties. For example, derivatives of this compound can be explored as inhibitors of other glycosyltransferases or glycosidases, enzymes that are implicated in numerous diseases, including cancer and viral infections.

Furthermore, the incorporation of xylose-containing structures into drug candidates can modulate their pharmacokinetic and pharmacodynamic properties. The synthetic accessibility of diverse xylose derivatives from Benzyl 2,4-di-O-benzoyl-α-D-xylopyranoside allows for systematic structure-activity relationship (SAR) studies to optimize the biological activity of lead compounds. The ability to attach this xyloside to other molecules of interest, such as peptides or small molecule drugs, also opens up avenues for the development of novel glycoconjugate therapeutics.

Future Research Directions and Advanced Methodologies

Development of Chemo- and Regioselective Methodologies for Xylopyranoside Functionalization

The precise modification of carbohydrate structures is essential for creating complex molecules with specific functions. Chemo- and regioselective methodologies allow chemists to target specific hydroxyl groups on a sugar ring like a xylopyranoside, avoiding laborious protection-deprotection sequences.

Future research will likely focus on expanding the toolkit of selective reactions for xylopyranosides. One promising area is the use of enzymatic catalysis. Lipases, for instance, have demonstrated high regioselectivity in the acylation and deacylation of various glycosides. jst.go.jpnih.gov Studies on alkyl β-D-xylopyranosides have shown that enzymes like Lipase PS can achieve regioselective acetylation, providing a chemoenzymatic route to valuable building blocks. acs.org This approach could be extended to selectively modify the free hydroxyl group of Benzyl (B1604629) 2,4-di-O-benzoyl-α-D-xylopyranoside or to selectively remove one of the benzoyl groups under mild conditions. Whole-cell biocatalysts, such as those from Aspergillus oryzae, have also been used for highly regioselective acylation of glycosides, offering an environmentally friendly and efficient alternative to traditional chemical methods. mdpi.com

Another avenue involves refining metal-catalyzed reactions. Organotin reagents, for example, have been traditionally used for the regioselective benzylation of sugars. While effective, the toxicity of tin compounds drives the search for more benign alternatives. Exploring catalysts based on metals like silver or copper for regioselective acylation and etherification of xylopyranoside diols could yield novel synthetic pathways. acs.org The development of protection strategies that differentiate between the remaining hydroxyl groups after an initial selective reaction is also a key research direction.

| Methodology | Target Selectivity | Potential Application on Xylopyranosides |

| Enzymatic Catalysis (Lipases) | Regioselective acylation/deacylation | Selective modification of the C3-OH or selective removal of the C2/C4-benzoyl group. |

| Whole-Cell Biocatalysis | High regioselectivity for specific hydroxyls | Environmentally benign synthesis of specifically functionalized xyloside esters. mdpi.com |

| Alternative Metal Catalysis | Regioselective benzylation/acylation | Replacing toxic organotin reagents with catalysts based on silver, copper, or other metals. acs.org |

Integration of Machine Learning and Artificial Intelligence in Xyloside Synthesis Design

The stereochemical outcome of glycosylation reactions is notoriously difficult to predict, as it is influenced by numerous factors including the nature of the donor, acceptor, promoter, and solvent. rsc.orgbath.ac.uk Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to tackle this challenge and to streamline the design of complex synthetic routes.

Recent studies have successfully used random forest algorithms to predict the stereoselectivity of glycosylations with high accuracy. rsc.orgresearchgate.net These models are trained on datasets where the steric and electronic properties of all reactants are quantified, allowing them to identify subtle patterns that govern the reaction's outcome. bath.ac.uk An integrated tool, GlycoPredictor, has been developed to predict the major anomer and the anomeric ratio in glycosylation reactions, in some cases outperforming human experts. chemrxiv.orgchemrxiv.org Applying these predictive models to reactions involving xylopyranoside donors and acceptors would significantly accelerate the planning of synthetic routes by reducing trial-and-error experimentation.

| AI/ML Application | Objective | Relevance to Xyloside Synthesis |

| Stereoselectivity Prediction | Predict the α/β anomeric ratio in glycosylation reactions. rsc.orgchemrxiv.org | Optimize reaction conditions for desired stereochemical outcomes, reducing purification efforts. |

| Retrosynthesis Planning | Automatically generate multi-step synthetic routes to complex target molecules. engineering.org.cn | Design efficient pathways to xylo-oligosaccharides and glycoconjugates. |

| Reaction Condition Optimization | Identify optimal solvents, catalysts, and temperatures from large datasets. | Accelerate the development of new glycosylation methodologies for xylosides. |

Exploration of Novel Glycosyl Donors and Acceptors Derived from Benzyl 2,4-DI-O-benzoyl-α-D-xylopyranoside

The versatility of a carbohydrate building block is defined by its ability to be converted into various reactive intermediates. Benzyl 2,4-di-O-benzoyl-α-D-xylopyranoside is primarily designed with a free C3-hydroxyl, making it an excellent glycosyl acceptor at this position. However, its potential extends far beyond this single role.

Through selective deprotection, this compound can be transformed into a variety of novel glycosyl donors and acceptors. For example, regioselective enzymatic or chemical removal of the C2-benzoyl group would yield a C2,C3-diol. This resulting diol could serve as a precursor for the synthesis of 1,2-cis-glycosyl donors, which are often challenging to prepare. Similarly, selective removal of the anomeric benzyl group (e.g., through hydrogenolysis) would unmask the anomeric hydroxyl, allowing the compound to be converted into a new glycosyl donor, such as a trichloroacetimidate (B1259523) or a thioglycoside. These new donors would retain the benzoyl groups at C2 and C4, influencing the reactivity and stereoselectivity of subsequent glycosylation reactions.

Conversely, removing both benzoyl groups while retaining the anomeric benzyl ether would create Benzyl α-D-xylopyranoside, a versatile acceptor with free hydroxyls at C2, C3, and C4. The differential reactivity of these hydroxyls could then be exploited for regioselective glycosylations. The development of such partially protected intermediates is a key strategy for the efficient synthesis of branched oligosaccharides. nih.gov

| Derivative of Benzyl 2,4-di-O-benzoyl-α-D-xylopyranoside | Synthetic Transformation | Potential Use |

| C3-OH, C2-OH Acceptor | Selective debenzoylation at C2 | Acceptor for creating branched structures or precursor to a 1,2-cis donor. |

| C3-OH, C4-OH Acceptor | Selective debenzoylation at C4 | Glycosyl acceptor for forming linkages at the C4 position. |

| 2,4-di-O-benzoyl-α/β-D-xylopyranose | Hydrogenolysis of the anomeric benzyl group | Precursor to a new glycosyl donor (e.g., trichloroacetimidate, thioglycoside). |

| Benzyl α-D-xylopyranoside | Removal of both benzoyl groups | Versatile glycosyl acceptor with multiple free hydroxyl groups. |

Advanced Spectroscopic Techniques for In-situ Monitoring of Xyloside Reactions

Understanding and optimizing chemical reactions, particularly complex ones like glycosylation, requires detailed knowledge of reaction kinetics and the detection of transient intermediates. Advanced spectroscopic techniques that allow for in-situ (in the reaction mixture) and real-time monitoring are invaluable for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this application. Techniques like Exchange NMR Spectroscopy (EXSY) can be used to detect and characterize low-population, rapidly equilibrating intermediates, such as glycosyl triflates, which are key species in many glycosylation reactions. acs.org Applying these methods to xyloside reactions would provide unprecedented insight into their mechanisms, helping to rationalize observed stereoselectivities and improve reaction design. Diffusion-filtered NMR methods can also be used to observe glycan signals specifically, even in complex mixtures. wiley.com

Mass spectrometry (MS) also offers powerful options for real-time analysis. Techniques like Probe Electrospray Ionization (PESI) and other continuous-introduction ion-spray methods allow for the direct sampling of a reaction mixture, providing immediate information on the consumption of reactants and the formation of products and intermediates without the need for chromatography. shimadzu.comscripps.edunih.gov Low-Temperature Plasma (LTP) probes represent another approach for the direct desorption and ionization of analytes from a reaction solution for real-time MS monitoring. rsc.orgresearchgate.net

Finally, in-situ Raman spectroscopy has emerged as a promising Process Analytical Technology (PAT) tool, capable of monitoring the concentrations of both glycosylated and non-glycosylated products in real-time, even within complex bioreactor environments. researchgate.netnih.gov The application of these advanced analytical methods to the synthesis and modification of xylosides will enable more precise control over reaction outcomes and facilitate a deeper mechanistic understanding.

| Technique | Information Gained | Advantage for Xyloside Reactions |

| Exchange NMR Spectroscopy (EXSY) | Detection and kinetics of transient intermediates. acs.org | Provides mechanistic insight into glycosylation pathways and stereoselectivity. |

| Real-Time Mass Spectrometry | Continuous monitoring of reactant, product, and intermediate concentrations. shimadzu.comrsc.org | Allows for rapid reaction profiling and optimization without sample workup. |

| In-situ Raman Spectroscopy | Real-time quantitative monitoring of specific molecular species in complex mixtures. nih.gov | Enables precise process control and quality monitoring during synthesis. |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing Benzyl 2,4-Di-O-benzoyl-α-D-xylopyranoside, and how do protecting groups influence regioselectivity?

- Methodology : The compound is typically synthesized via sequential benzoylation of a xylopyranoside precursor. Regioselective protection is achieved using temporary protecting groups (e.g., levulinoyl or benzylidene) to direct benzoylation to the 2- and 4-hydroxyl positions. For example, AgOTf or AgClO₄ is employed as a promoter in glycosylation reactions to activate thioglycoside donors, ensuring high yields (70–90%) .

- Critical Data : In analogous syntheses, benzoylated xylopyranosyl donors (e.g., 2,3,4-tri-O-benzoyl-β-D-xylopyranosyl derivatives) are coupled with acceptors under controlled conditions, with NMR data (e.g., δ 71.1 ppm for C2/C4 benzoyl carbonyls) confirming regioselectivity .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY/HSQC) is critical for confirming regiochemistry and stereochemistry. For example, benzoyl carbonyls appear at δ 165–170 ppm in ¹³C-NMR, while anomeric protons (α-configuration) resonate at δ 5.0–5.5 ppm in ¹H-NMR . High-resolution mass spectrometry (HRMS) with sodium adducts ([M + Na]⁺) validates molecular weight (e.g., m/z 1239.3502 in related benzoylated oligosaccharides) .

Advanced Research Questions

Q. How can stereochemical outcomes (α/β anomericity) be controlled during glycosylation with benzoylated xylopyranosyl donors?

- Methodology : Anomeric configuration is influenced by the promoter system (e.g., AgOTf vs. N-iodosuccinimide) and solvent polarity. For α-D-xylopyranosides, pre-activation of donors in non-polar solvents (e.g., dichloromethane) with catalytic TMSOTf favors α-selectivity via an SN1-like mechanism .

- Data Contradictions : Some studies report β-selectivity under similar conditions, suggesting competing SN2 pathways. Comparative analysis of reaction kinetics and transition-state stabilization is recommended .

Q. What challenges arise in scaling up the synthesis of benzoylated xylopyranosides, and how can yield be optimized?

- Methodology : Scaling issues include side reactions (e.g., acyl migration) and purification complexity. Stepwise benzoylation with in-situ monitoring (TLC or LC-MS) minimizes byproducts. For example, molecular sieves (4Å) are used to scavenge water, improving glycosylation efficiency to >85% .

- Critical Data : In multi-step syntheses, yields drop significantly (e.g., from 90% to 71%) during deprotection stages, necessitating optimized catalytic hydrogenation or acidic hydrolysis protocols .

Q. How do non-covalent interactions (e.g., hydrogen bonding) stabilize benzoylated intermediates in crystal structures?

- Methodology : X-ray crystallography and natural bond orbital (NBO) analysis reveal that benzoyl groups participate in C–H···O and π-π interactions, stabilizing distorted chair conformations. For example, Co(II) complexes with benzoylated ligands show S–S bond stabilization via hydrogen bonding networks, a principle applicable to carbohydrate derivatives .

Contradictions and Resolutions

- Discrepancy in Promoter Efficiency : AgOTf in achieves higher yields (90%) compared to AgClO₄ in (71%). Resolution involves testing solvent-dependent Lewis acidity (e.g., acetonitrile vs. dichloromethane) .

- Regioselectivity in Benzoylation : highlights catalytic regioselective benzoylation, while older methods rely on stoichiometric reagents. Cross-validation with computational modeling (DFT) is advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.